molecular formula C15H22N2O3S B4838246 N~1~-cyclohexyl-N~3~-(phenylsulfonyl)-beta-alaninamide

N~1~-cyclohexyl-N~3~-(phenylsulfonyl)-beta-alaninamide

Cat. No.: B4838246
M. Wt: 310.4 g/mol
InChI Key: ZKCIXWBKSRHOAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cyclohexyl-N~3~-(phenylsulfonyl)-beta-alaninamide, commonly known as CSA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of CSA is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. CSA has been shown to block the activity of the TRPA1 ion channel, which is involved in the perception of pain and inflammation. It has also been found to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
CSA has been found to exhibit various biochemical and physiological effects, including analgesia, anti-inflammatory activity, and neuroprotection. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, CSA has been found to protect against neuronal damage in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CSA in lab experiments is its ability to modulate ion channels and receptors in the nervous system, making it a useful tool for studying the mechanisms underlying pain, inflammation, and neurodegeneration. However, one limitation of using CSA is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.

Future Directions

There are several potential future directions for research involving CSA. One area of interest is the development of novel drugs based on CSA for the treatment of various diseases, including chronic pain, inflammation, and neurodegeneration. Additionally, further studies are needed to elucidate the precise mechanism of action of CSA and its effects on ion channels and receptors in the nervous system. Finally, research is needed to optimize the synthesis of CSA and develop more potent analogs of the compound.

Scientific Research Applications

CSA has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the development of novel drugs for the treatment of various diseases.

Properties

IUPAC Name

3-(benzenesulfonamido)-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c18-15(17-13-7-3-1-4-8-13)11-12-16-21(19,20)14-9-5-2-6-10-14/h2,5-6,9-10,13,16H,1,3-4,7-8,11-12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKCIXWBKSRHOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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